molecular formula C17H14F2N2O2 B2997029 N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide CAS No. 921837-46-9

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide

货号 B2997029
CAS 编号: 921837-46-9
分子量: 316.308
InChI 键: LJEQOLFBHVXENQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide (CUDC-907) is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. It is a dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), two important targets in cancer therapy.

作用机制

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide works by inhibiting both HDAC and PI3K, two important targets in cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and apoptosis by altering the acetylation status of histones and other proteins, leading to changes in gene expression. PI3K inhibitors, on the other hand, block the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a key role in cell growth and survival.
Biochemical and Physiological Effects:
N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those that are resistant to other therapies. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In addition, N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.

实验室实验的优点和局限性

One advantage of N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide is its dual inhibitory activity, which allows it to target two important pathways in cancer simultaneously. This makes it a promising candidate for combination therapy with other agents. However, one limitation of N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide is its potential toxicity, which may limit its use in clinical settings.

未来方向

There are several potential directions for future research on N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide. One area of interest is the development of more potent and selective HDAC/PI3K inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide and other HDAC/PI3K inhibitors. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide in various types of cancer.

合成方法

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide can be synthesized through a multistep process involving several chemical reactions. The synthesis starts with the preparation of 5-bromoindole-2-carboxylic acid, which is then reacted with ethylamine to form the corresponding amide. The amide is then subjected to a series of reactions involving fluorination, acylation, and cyclization to yield N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide.

科学研究应用

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and hematological cancers. It has shown potent antitumor activity both in vitro and in vivo, and has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis.

属性

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c1-2-21-15-6-4-12(7-11(15)9-16(21)22)20-17(23)10-3-5-13(18)14(19)8-10/h3-8H,2,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEQOLFBHVXENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。